Xmu-MP-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

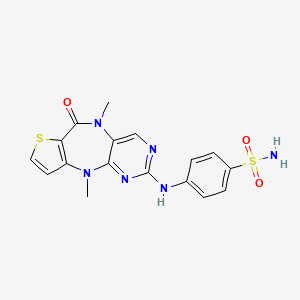

Xmu-MP-1 is a useful research compound. Its molecular formula is C17H16N6O3S2 and its molecular weight is 416.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Orthopedic Applications

Osteoarthritis Treatment

XMU-MP-1 has been investigated for its protective effects against cartilage degradation, making it a potential therapeutic option for osteoarthritis (OA). In vitro studies demonstrated that this compound inhibited IL-1β-induced chondrocyte apoptosis and promoted chondrocyte proliferation. Additionally, in vivo models indicated that this compound could mitigate cartilage degeneration in OA mice models.

Key Findings:

- Mechanism : this compound activates Yes-associated protein (YAP), which plays a crucial role in cartilage protection.

- Results : Enhanced extracellular matrix synthesis and reduced catabolic factors were observed in treated chondrocytes.

| Study Aspect | Results |

|---|---|

| Chondrocyte Proliferation | Significant increase with this compound treatment |

| Cartilage Degradation | Marked reduction in OA models |

Cardiovascular Applications

Cardiac Hypertrophy Management

This compound has been shown to alleviate pressure overload-induced cardiac hypertrophy. Studies using neonatal rat cardiomyocytes and mouse models indicated that treatment with this compound improved cardiomyocyte survival and preserved cardiac function under stress conditions.

Key Findings:

- Mechanism : Inhibition of MST1/2 leads to decreased cellular hypertrophy and apoptosis.

- Results : Improved cardiac contractility and reduced fibrosis were noted in treated mice.

| Study Aspect | Results |

|---|---|

| Cardiomyocyte Survival | Increased survival rates post-treatment |

| Cardiac Function | Enhanced contractility observed |

Hematological Applications

Restoration of Hematopoietic Stem Cells

Research has indicated that this compound can rescue impaired hematopoietic stem cells (HSCs) under oxidative stress conditions. In models of total body irradiation, this compound treatment significantly alleviated intestinal injury and improved survival rates.

Key Findings:

- Mechanism : Regulates reactive oxygen species (ROS) production, enhancing HSC function.

- Results : Extended survival days post-radiation exposure were observed in treated mice.

| Study Aspect | Results |

|---|---|

| HSC Function | Significant improvement noted |

| Intestinal Injury | Marked reduction in injury severity |

Reproductive Health Applications

Improvement of Spermatogenesis

Recent studies have explored the effects of this compound on spermatogenesis in diabetic mouse models. The compound was associated with enhanced testicular characteristics and improved sperm parameters.

Key Findings:

- Mechanism : Activation of YAP promotes spermatogenic processes.

- Results : Treated mice exhibited better sperm motility and increased spermatogenesis area.

| Study Aspect | Results |

|---|---|

| Sperm Motility | Improved motility in treated mice |

| Spermatogenesis Area | Increased area compared to controls |

Propiedades

IUPAC Name |

4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3S2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDHKIFCGOZTGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.